4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride
CAS No.: 1805590-47-9
Cat. No.: VC3415305
Molecular Formula: C7H2BrClFNO2S
Molecular Weight: 298.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1805590-47-9 |
---|---|
Molecular Formula | C7H2BrClFNO2S |
Molecular Weight | 298.52 g/mol |
IUPAC Name | 4-bromo-3-cyano-5-fluorobenzenesulfonyl chloride |
Standard InChI | InChI=1S/C7H2BrClFNO2S/c8-7-4(3-11)1-5(2-6(7)10)14(9,12)13/h1-2H |
Standard InChI Key | TYBWITNIHMQFAK-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1C#N)Br)F)S(=O)(=O)Cl |
Canonical SMILES | C1=C(C=C(C(=C1C#N)Br)F)S(=O)(=O)Cl |
Introduction
Chemical Identity and Properties
4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride is a complex halogenated aromatic compound characterized by multiple functional groups attached to a benzene ring. Its structural complexity makes it valuable for diverse chemical applications, particularly as an intermediate in pharmaceutical and agrochemical synthesis.
Basic Chemical Information
Table 1: Chemical Identity and Physical Properties
Property | Information |
---|---|
Chemical Name | 4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride |
Molecular Formula | C₇H₂BrClFNO₂S |
Molecular Weight | 298.52 g/mol |
CAS Registry Number | 1805590-47-9 |
MDL Number | MFCD28735183 |
Physical State | Solid |
Color | Off-white to pale yellow |
Solubility | Soluble in polar organic solvents such as acetone, dichloromethane, and DMF |
The compound contains multiple functional groups including a cyano group, sulfonyl chloride moiety, and halogen atoms (bromine and fluorine) substituted on the benzene ring in specific positions. This arrangement of electron-withdrawing groups creates a unique electronic environment with significant implications for reactivity patterns .
Structural Characteristics
The molecular structure of 4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride features a benzene ring with four different substituents. The positions of these substituents are crucial for its chemical behavior and applications.
Key Structural Features
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Position 3: Cyano group (-CN)
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Position 4: Bromine atom
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Position 5: Fluorine atom
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Position 1: Sulfonyl chloride group (-SO₂Cl)
The compound's IUPAC name reflects this arrangement of substituents around the benzene ring. The sulfonyl chloride group, being highly reactive, serves as an important functional handle for various chemical transformations .
Spectroscopic Characteristics
The spectroscopic properties of benzenesulfonyl chlorides similar to the target compound have been extensively studied. Though specific spectral data for 4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride is limited in the literature, related compounds provide insights into its expected spectral characteristics.
For similar fluorinated benzenesulfonyl chlorides, ¹⁹F NMR typically shows characteristic signals in the range of δ 58-67 ppm, depending on the specific substitution pattern . The presence of both electron-withdrawing cyano and halogen groups would influence these chemical shifts significantly.
Synthesis Methods
The synthesis of 4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride can be approached through several methodologies commonly employed for similar halogenated benzenesulfonyl chlorides.
General Synthetic Routes
One common approach for synthesizing benzenesulfonyl chlorides involves chlorosulfonation of appropriately substituted benzene derivatives, followed by functionalization to introduce the cyano group and halogen atoms at specific positions .
For related compounds, literature indicates synthetic routes involving:
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Direct sulfonation of 4-bromo-3-cyano-5-fluorobenzene with chlorosulfonic acid
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Halogenation of 3-cyano-5-fluorobenzenesulfonyl chloride
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Cyanation of 4-bromo-5-fluorobenzenesulfonyl chloride precursors
Reactivity and Chemical Behavior
The reactivity of 4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride is dominated by the highly reactive sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions.
Key Reactions
Table 2: Important Reaction Types
Reaction Type | Conditions | Products |
---|---|---|
Amination | R-NH₂, base, 0-25°C | Sulfonamides |
Esterification | R-OH, base, 0-25°C | Sulfonate esters |
Reduction | LiAlH₄ or NaBH₄ | Thiols or disulfides |
Coupling reactions | Metal catalysts, various conditions | Diverse carbon-sulfur bonds |
Hydrolysis | Aqueous conditions | Sulfonic acids |
The presence of electron-withdrawing groups (cyano, fluoro, bromo) increases the electrophilicity of the sulfonyl chloride group, potentially enhancing its reactivity toward nucleophiles compared to less substituted benzenesulfonyl chlorides .
Applications in Chemical Research
4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride and related compounds have found applications across various domains of chemical research and industrial processes.
Pharmaceutical Intermediates
The compound serves as a valuable building block in pharmaceutical synthesis due to its multiple reactive sites and functional groups . The reactive sulfonyl chloride group can be transformed into sulfonamides, which are important pharmacophores in many medicinal compounds. Numerous sulfonamide derivatives have shown significant biological activities, including:
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Antimicrobial properties
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Enzyme inhibition capabilities
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Anti-inflammatory activities
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Anti-cancer potential
Agricultural Chemical Precursors
Fluorinated and brominated aromatic compounds, including benzenesulfonyl chlorides, are frequently incorporated into agrochemical structures to enhance stability, bioavailability, and target specificity . The compound's structural features make it potentially valuable in the synthesis of:
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Herbicides
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Fungicides
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Insecticides
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Plant growth regulators
Chemical Biology Tools
Halogenated benzenesulfonyl chlorides have been used to develop chemical probes for biological research. The electrophilic sulfonyl chloride moiety can react with nucleophilic residues in proteins, enabling applications in protein labeling and activity-based protein profiling .
Hazard Type | Classification | Precautionary Measures |
---|---|---|
Acute Toxicity | Harmful if swallowed (H302)* | Avoid ingestion, use proper PPE |
Skin Corrosion/Irritation | Causes severe skin burns (H314)* | Use appropriate gloves and protective clothing |
Eye Damage | Causes serious eye damage* | Use eye protection (safety goggles) |
Respiratory | May cause respiratory irritation* | Use in well-ventilated areas or under fume hood |
Environmental | May be harmful to aquatic life* | Avoid environmental release |
*Based on similar benzenesulfonyl chlorides; specific data for 4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride may vary .
Comparison with Related Compounds
To better understand the properties and potential applications of 4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride, it is instructive to compare it with structurally related compounds.
Structural Analogues
Table 4: Comparison with Related Compounds
Compound | CAS Number | Molecular Weight | Key Structural Differences |
---|---|---|---|
4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride | 1805590-47-9 | 298.52 | Reference compound |
3-Cyano-4-fluorobenzenesulfonyl chloride | 351003-23-1 | 219.62 | Lacks bromine atom |
5-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride | 1803562-48-2 | 298.52 | Different substitution pattern |
2-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride | 1807214-75-0 | 298.52 | Different substitution pattern |
4-Bromo-3-fluorobenzenesulfonyl chloride | 351003-51-5 | 273.50 | Lacks cyano group |
These structural variations, while seemingly minor, can significantly impact chemical reactivity, biological activity, and physicochemical properties .
Research Applications
Recent scientific literature indicates several emerging applications for halogenated benzenesulfonyl chlorides, which may extend to 4-Bromo-3-cyano-5-fluorobenzenesulfonyl chloride.
Chemical Synthesis Applications
The compound and its analogues have been utilized in various synthetic transformations, including:
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Formation of sulfonamide linkers in complex molecular architectures
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Development of sulfonate protecting groups
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Creation of fluorinated sulfones with applications in materials science
Medicinal Chemistry Applications
In medicinal chemistry research, similar halogenated benzenesulfonyl chlorides have contributed to the development of:
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